molecular formula C11H18N2O B152719 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-05-8

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B152719
CAS No.: 138402-05-8
M. Wt: 194.27 g/mol
InChI Key: IWKWOYOVCXHXSS-UHFFFAOYSA-N
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Description

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a chemical compound with the molecular formula C11H19ClN2O. It is known for its unique spirocyclic structure, which includes a diazaspiro ring system. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like Irbesartan .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the reaction of butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one is in the synthesis of pharmaceuticals . It serves as a crucial intermediate in the production of various medications, particularly those targeting neurological disorders and hypertension.

Case Study: Irbesartan Synthesis

Irbesartan, an angiotensin II receptor antagonist used for treating high blood pressure, is synthesized using this compound. Research indicates that the spiroheterocycle's synthesis is a key step in producing irbesartan efficiently. The process involves multiple reactions starting from cyclopentanone and includes hydrolysis under alkaline conditions to yield the desired compound .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals that improve crop protection. Its efficacy often surpasses that of traditional pesticides, making it a valuable asset in sustainable agriculture practices.

Benefits

  • Enhanced effectiveness against pests and diseases.
  • Reduced environmental impact compared to conventional pesticides.

Material Science

The compound is explored in material science for developing advanced materials with unique properties. Research focuses on its potential to create materials that exhibit improved durability and resistance to environmental factors.

Potential Applications

  • Construction materials with enhanced longevity.
  • Coatings that provide better protection against corrosion and wear.

Biochemical Research

In biochemical research, this compound plays a significant role in studies related to enzyme inhibition . This application aids in understanding metabolic pathways and contributes to drug discovery processes.

Research Insights

Studies have shown that compounds like this can inhibit specific enzymes involved in disease pathways, leading to potential therapeutic applications.

Cosmetic Formulations

The compound is also being investigated for its use in cosmetic products , particularly for its potential skin benefits and stability within formulations.

Applications in Cosmetics

  • Antioxidant properties that may benefit skin health.
  • Stability in formulations enhances product shelf life.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalIntermediate for drug synthesisSynthesis of Irbesartan
Agricultural ChemistryFormulation of effective agrochemicalsCrop protection solutions
Material ScienceDevelopment of durable materialsAdvanced construction materials
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Cosmetic FormulationsSkin benefits and formulation stabilityPotential use in skincare products

Mechanism of Action

The mechanism of action of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Irbesartan, the compound undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and receptors in the body .

Comparison with Similar Compounds

  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
  • This compound Oxo Derivative
  • This compound Substituted Derivatives

Uniqueness: this compound is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of pharmaceuticals highlights its versatility and importance in chemical research and industry .

Biological Activity

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a chemical compound characterized by its unique spirocyclic structure and is represented by the molecular formula C11H19ClN2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of antihypertensive drugs like Irbesartan, which selectively antagonizes angiotensin II receptors.

The compound's structure includes a diazaspiro ring system, which contributes to its reactivity and biological interactions. It can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are crucial for its application in drug synthesis.

PropertyValue
Molecular FormulaC11H19ClN2O
Molecular Weight230.73 g/mol
Hydrogen Bond Donor2
Hydrogen Bond Acceptor2
Rotatable Bond Count3

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound interacts with specific molecular targets, including enzymes and receptors involved in hypertension regulation. Its mechanism is still under investigation, but it is believed to influence pathways associated with vascular smooth muscle contraction and relaxation.

Antihypertensive Properties

As a precursor to Irbesartan, this compound plays a significant role in managing hypertension. Irbesartan's action as an angiotensin II receptor antagonist has been documented to lower blood pressure effectively and reduce cardiovascular risk factors .

Antimicrobial Activity

Recent studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. While specific data on this compound’s antimicrobial efficacy is limited, the potential for such activity warrants further investigation.

Case Studies and Research Findings

Several studies have explored the properties and applications of this compound:

  • Synthesis and Characterization : Research has shown that this compound can be synthesized through reactions involving butylamine and spirocyclic precursors under controlled conditions . The characterization of the compound reveals insights into its structural integrity and stability.
  • Pharmacological Studies : In pharmacological evaluations, derivatives of diazaspiro compounds have demonstrated significant biological activity, including effects on blood pressure regulation . These findings suggest that further exploration of 2-butyl derivatives could yield novel therapeutic agents.
  • Crystallographic Analysis : The crystal structure of Irbesartan (derived from this compound) has been analyzed to understand its solid-state properties better . Such studies contribute to the knowledge required for optimizing drug formulations.

Future Directions

The exploration of this compound's biological activities opens avenues for future research:

  • Antimicrobial Studies : Investigating the antimicrobial potential could reveal new applications in treating infections.
  • Drug Development : Continued research into its derivatives may lead to the development of more effective antihypertensive agents or other therapeutic compounds targeting different biological pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via spirocyclic condensation reactions, often involving ketone and amine precursors. Optimization requires systematic variation of catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature (80–120°C). Characterization via FTIR and HPLC ensures purity .
  • Data Validation : Cross-reference NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. For example, spirocyclic intermediates should show distinct carbonyl stretching at ~1700 cm⁻¹ in FTIR .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures) and analyze using a diffractometer (e.g., Phillips Holland instruments). Refinement software like SHELX resolves bond angles and torsional strain .
  • Contradiction Management : If SCXRD data conflicts with computational models (e.g., DFT-optimized geometries), re-examine crystallization conditions or reassess computational parameters (basis sets, solvation models) .

Q. What spectroscopic techniques are critical for characterizing this spirocyclic compound?

  • Methodology :

  • UV-Vis : Confirm π→π* transitions in the aromatic/heterocyclic regions (180–300 nm) using Shimadzu spectrometers .
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish spirocyclic protons from butyl chain environments .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ at m/z 428.53 for C₂₅H₂₈N₆O) .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of derivatives with enhanced bioactivity?

  • Methodology : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., angiotensin II receptor for hypertension studies) .
  • Data Integration : Combine DFT-derived electrostatic potentials with experimental IC₅₀ values to prioritize synthesis targets .

Q. What strategies resolve contradictions between experimental and computational data in spirocyclic compound studies?

  • Methodology :

Error Source Identification : Check for artifacts in experimental data (e.g., solvent effects in NMR) or inadequate basis sets in simulations .

Hybrid Approaches : Use MD simulations (GROMACS) to model solvent interactions and compare with experimental solubility profiles .

Sensitivity Analysis : Vary computational parameters (e.g., van der Waals radii) to assess their impact on predicted vs. observed bond lengths .

Q. How can factorial design improve the efficiency of spirocyclic compound synthesis?

  • Methodology : Apply a 2³ factorial design to test variables:

  • Factors : Catalyst loading (0.5–1.5 mol%), temperature (80–120°C), reaction time (12–24 hr).
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Optimization : Use ANOVA to identify significant interactions (e.g., temperature × catalyst) and derive a predictive model .

Q. What role do spirocyclic motifs play in modulating drug delivery kinetics, and how can this be tested?

  • Methodology :

  • In Vitro Release : Use dialysis membranes (MWCO 12–14 kDa) to measure release profiles in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
  • Permeability Assays : Caco-2 cell monolayers assess intestinal absorption potential. Compare with non-spirocyclic analogs to isolate structural effects .

Q. Methodological Frameworks

Q. How to design a robust protocol for stability testing under accelerated conditions?

  • Steps :

Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.

Analytical Monitoring : Track degradation via UPLC-MS; identify major degradants using MS/MS fragmentation .

Kinetic Modeling : Apply the Arrhenius equation to predict shelf life at 25°C .

Q. What statistical tools are essential for analyzing dose-response relationships in preclinical studies?

  • Tools :

  • Nonlinear Regression (GraphPad Prism): Fit sigmoidal curves to IC₅₀ data.
  • Bland-Altman Plots : Assess agreement between in vitro and in vivo efficacy metrics .

Properties

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKWOYOVCXHXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436430
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138402-05-8
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138402-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 19.6 g (0,1 mol) of 1-cyano-1-n-pentanoylaminocyclopentane dissolved in 70 ml of methanol, 5 g of Varion AD resin was added the reaction mixture was heated under reflux conditions for 3 hours. After filtration and evaporation 16.5 g (71.7%) of title compound was obtained, assay by GC: 92%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

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